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Standard Operating Procedure for the Quantification of Metalaxyl-M in Beverages

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Compound of Interest							
Compound Name:	Metalaxyl-M-d6						
Cat. No.:	B15554873	Get Quote					

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Metalaxyl-M, the R-enantiomer of the fungicide metalaxyl, is widely used in agriculture to protect a variety of crops from fungal diseases.[1] Its systemic nature allows it to be absorbed by the plant, making it effective against pathogens. However, this property also leads to the potential for its residues to be present in food products, including beverages derived from treated crops. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food and feed to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for the monitoring of Metalaxyl-M residues in beverages.

This document provides a detailed standard operating procedure (SOP) for the analysis of Metalaxyl-M in various beverage matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3]

2. Principle

This method involves the extraction of Metalaxyl-M from a beverage sample using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (dSPE). The final extract is then analyzed by LC-MS/MS in Multiple Reaction

Methodological & Application





Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.[2]

- 3. Materials and Reagents
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade),
 Formic acid (LC-MS grade).
- Standards: Metalaxyl-M reference standard (purity >98%), Metalaxyl-M-d5 (internal standard, optional).
- Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl),
 Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary
 amine (PSA) sorbent, C18 sorbent (optional, for fatty matrices), Graphitized carbon black
 (GCB, optional, for pigmented beverages).
- Other: 50 mL and 15 mL polypropylene centrifuge tubes, 0.22 μm syringe filters.
- 4. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
- Analytical balance.
- · Centrifuge.
- · Vortex mixer.
- Homogenizer (for beverages with pulp).
- 5. Experimental Protocols
- 5.1. Standard Solution Preparation
- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of Metalaxyl-M reference standard and dissolve it in 100 mL of acetonitrile. Store at -20°C.



- Intermediate Standard Solution (1 μg/mL): Dilute the stock solution 1:100 with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by further
 diluting the intermediate standard solution with a blank beverage extract to create a
 calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). This is done to compensate for matrix
 effects.

5.2. Sample Preparation (QuEChERS Method)

- Homogenization: For beverages containing pulp or suspended solids, homogenize the sample before extraction.
- Extraction:
 - Pipette 10 mL of the beverage sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - If using an internal standard, add the appropriate amount of Metalaxyl-M-d5 solution.
 - Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
 - Immediately cap the tube and vortex vigorously for 1 minute.
 - Centrifuge at ≥ 4000 rpm for 5 minutes.[2]
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer 1 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg
 MgSO₄ and 50 mg PSA.[2]
 - For beverages with high sugar content, the amount of PSA may need to be optimized.
 - For pigmented beverages (e.g., red wine, berry juices), add 50 mg of GCB.[2]
 - For beverages with some fat content (e.g., plant-based milks), add 50 mg of C18.



- Vortex for 30 seconds.
- Centrifuge at ≥ 4000 rpm for 5 minutes.
- Final Extract:
 - Take an aliquot from the supernatant.
 - \circ Filter through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

5.3. LC-MS/MS Analysis

The following are typical instrumental parameters and may require optimization for specific instruments.

- LC Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Column Temperature: 40°C.
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - MRM Transitions:
 - Metalaxyl-M: Precursor ion (m/z) 280.1 -> Product ions (m/z) 220.1 (quantifier), 192.1 (qualifier).
 - Metalaxyl-M-d5 (IS): Precursor ion (m/z) 285.1 -> Product ion (m/z) 225.1.



• Optimize collision energies and other source parameters for the specific instrument.

6. Data Presentation

The following table summarizes typical quantitative data for Metalaxyl-M analysis from various studies.

Paramet er	Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recover y (%)	RSD (%)	Referen ce
Metalaxyl -M	Rice Grains	QuEChE RS-LC- MS/MS	-	0.010	76.00 - 111.36	-	[3]
Metalaxyl	Tomato	QuEChE RS- HPLC	0.01	0.04	>90	<12.3	[4]
Metalaxyl -M	Scallions	QuEChE RS-LC- MS/MS	-	-	-	-	[5][6]
Metalaxyl	Various Crops	GLC- NPD, HPLC- MSD	-	0.02-0.04	-	-	[1][7]

7. Quality Control

- Calibration Curve: A calibration curve with at least five points should be prepared for each batch of samples. A correlation coefficient (r²) of >0.99 is required.
- Blanks: A method blank (reagents without sample) and a matrix blank (beverage known to be free of Metalaxyl-M) should be analyzed with each batch to check for contamination.
- Spike Recovery: A matrix spike (a blank beverage sample fortified with a known concentration of Metalaxyl-M) should be analyzed to assess method accuracy. Recovery should typically be within 70-120%.



- Replicates: Duplicate or triplicate analysis of samples is recommended to ensure precision.
 The relative standard deviation (RSD) should be <20%.
- 8. Visualization

Experimental Workflow Diagram



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Caption: Workflow for Metalaxyl-M analysis in beverages.

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